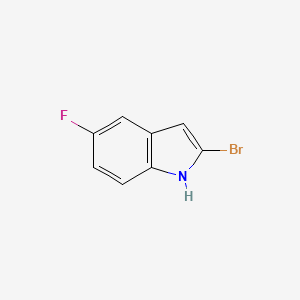

2-bromo-5-fluoro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGWYJHRHPCOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-bromo-5-fluoro-1H-indole chemical structure and properties

Structural Integrity, Synthesis, and Medicinal Chemistry Applications[1][2]

Executive Summary

2-Bromo-5-fluoro-1H-indole (CAS: 1388064-73-0) represents a specialized halogenated indole scaffold critical for the development of regioselective heterocyclic pharmaceuticals.[1] Unlike its more common isomer, 3-bromo-5-fluoroindole, the C-2 brominated variant serves as a precise electrophilic handle for installing substituents at the indole alpha position while maintaining the metabolic blockade provided by the C-5 fluorine atom.[1]

This guide details the physicochemical profile, regioselective synthesis challenges, and cross-coupling utility of this compound, emphasizing its role in kinase inhibitor and CNS drug discovery.

Part 1: Chemical Identity & Physicochemical Profile

The 5-fluoro substituent modulates the electronic density of the indole ring, increasing lipophilicity and metabolic stability compared to the parent indole, while the 2-bromo position provides a site for orthogonal functionalization.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | This compound | |

| CAS Number | 1388064-73-0 | Distinct from 3-bromo isomer (CAS 1000343-20-5) |

| Molecular Formula | C₈H₅BrFN | |

| Molecular Weight | 214.04 g/mol | |

| Appearance | Off-white to pale yellow solid | Light sensitive |

| Solubility | DMSO, DMF, CH₂Cl₂, Chloroform | Low water solubility |

| Predicted LogP | ~2.9 - 3.2 | Increased lipophilicity due to F/Br substitution |

| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Unstable in solution over time; prone to oxidation |

Critical Stability Note: 2-Haloindoles are inherently less stable than their 3-halo counterparts due to the higher electron density at C-3, which can facilitate rearrangement or decomposition under acidic conditions.[1] Store solid material in the dark under inert gas.[1][2]

Part 2: Synthesis & Regioselectivity[1]

Synthesizing 2-bromo-5-fluoroindole requires overcoming the natural nucleophilicity of the indole C-3 position.[1] Direct bromination (e.g., with NBS) of unprotected 5-fluoroindole predominantly yields 3-bromo-5-fluoroindole .[1]

To achieve C-2 regioselectivity, a Lithiation-Trap Strategy utilizing a N-protecting group is the industry standard.[1]

Protocol A: The Lithiation-Trap Method (High Fidelity)

This protocol ensures exclusive C-2 functionalization by utilizing the ortho-directing ability of the protecting group and the acidity of the C-2 proton.[1]

-

Protection: React 5-fluoroindole with Phenylsulfonyl chloride (PhSO₂Cl) or Boc-anhydride to form N-protected indole.[1] This blocks the nitrogen lone pair, preventing C-3 electrophilic attack and acidifying the C-2 proton.[1]

-

Lithiation: Treat the protected indole with n-Butyllithium (n-BuLi) or LDA in anhydrous THF at -78°C. The lithium selectively deprotonates C-2.[1]

-

Bromination: Quench the C-2 lithio-species with an electrophilic bromine source, typically 1,2-dibromo-1,1,2,2-tetrafluoroethane or CBr₄ .[1]

-

Deprotection: Remove the protecting group (e.g., TBAF for PhSO₂ or mild base) to yield the free N-H indole.

Protocol B: The Magnesiation Route (Non-Cryogenic)[3][4]

Recent advances utilize Turbo-Grignard reagents to avoid cryogenic temperatures (-78°C), scalable for process chemistry.[1]

-

Conditions: Reaction at 0°C to Room Temperature.

-

Mechanism: The magnesium-lithium complex allows for selective Magnesiation at C-2 of N-protected indoles, followed by trapping with a bromine source.[1]

Visualization: Synthesis Workflow

Caption: Regioselective synthesis pathway preventing C-3 bromination by utilizing N-protecting group direction.

Part 3: Reactivity & Medicinal Chemistry Applications[5][6][7]

The this compound scaffold is a "privileged structure" for designing kinase inhibitors (e.g., JAK, VEGFR) and serotonin receptor modulators.[1]

1. Suzuki-Miyaura Cross-Coupling

The C-2 bromine is an excellent handle for Palladium-catalyzed C-C bond formation.[1][5]

-

Utility: Creating 2-aryl-5-fluoroindoles.[1]

-

Standard Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, DME/Water, 80°C.[6]

-

Challenge: The free N-H can poison Pd catalysts. Using the N-protected intermediate (from Synthesis Step 3) often results in higher yields than the free indole.

2. Buchwald-Hartwig Amination

Used to install amine chains at C-2, common in GPCR ligand design.[1]

-

Catalyst System: Pd₂(dba)₃ with XPhos or BINAP ligands.[1]

3. Bioisosteric & Metabolic Utility

-

5-Fluoro Effect: The fluorine at C-5 blocks metabolic hydroxylation (a common clearance pathway for indoles), significantly extending the half-life (

) of the drug candidate. -

C-2 Substitution: Substituents at C-2 lock the indole conformation when binding to protein pockets, often inducing selectivity between kinase isoforms.[1]

Visualization: Suzuki Coupling Mechanism

Caption: Catalytic cycle for Suzuki coupling at the C-2 position of the indole scaffold.

Part 4: Handling & Safety Protocols

Hazard Classification: Irritant, potentially harmful if swallowed.[1] GHS Signal: Warning.

-

Lachrymator Potential: Many haloindoles are mild lachrymators.[1] Handle exclusively in a fume hood.

-

Acid Sensitivity: Do not expose to strong mineral acids during workup, as this may cause polymerization or migration of the halogen.[1]

-

Storage: Long-term storage should be at -20°C. If the compound turns brown/black, purify via silica gel chromatography (Hexane/EtOAc gradient) before use in sensitive metal-catalyzed reactions.

References

-

BLD Pharm. (2025).[1] this compound Product Datasheet (CAS 1388064-73-0).[1][7] Retrieved from

-

PubChem. (2025).[1][8] 5-Fluoroindole and Halo-derivatives Compound Summary. National Library of Medicine.[1] Retrieved from

-

BenchChem. (2025).[1][9] Application Notes and Protocols for Suzuki Coupling of Bromoindoles. Retrieved from

-

Organic Chemistry Portal. (2024).[1] Synthesis of Indoles and Suzuki Coupling Methodologies. Retrieved from

-

Yang, H., et al. (2018).[1] A Practical Synthesis of 2-Substituted 5-Bromoindoles. Heterocycles. (Demonstrating the Magnesiation/Knochel-Hauser route). Retrieved from

Sources

- 1. 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 139409-34-0|2-Bromo-1H-indole|BLD Pharm [bldpharm.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1388064-73-0|this compound|BLD Pharm [bldpharm.com]

- 8. 7-bromo-5-fluoro-1H-indole | C8H5BrFN | CID 3852879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

molecular weight and formula of 2-bromo-5-fluoro-1H-indole

Technical Monograph: 2-Bromo-5-fluoro-1H-indole

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

This compound (CAS: 1388064-73-0) represents a critical "bifunctional scaffold" in modern medicinal chemistry. Unlike its more common isomer, 3-bromo-5-fluoroindole, this C2-brominated variant offers a unique entry point for extending the indole framework into the major groove of kinase binding pockets or generating bis-heterocyclic systems via cross-coupling.

This guide provides a definitive technical profile of the compound, resolving common synthetic pitfalls (regioselectivity) and detailing its physicochemical properties for precise stoichiometric calculations in drug development.

Part 1: Physicochemical Profile[1][2]

The accurate characterization of this compound is foundational for its use as a limiting reagent in multi-step synthesis.

Molecular Identity & Weight[1][3]

| Property | Value | Technical Note |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₅BrFN | |

| Average Molecular Weight | 214.04 g/mol | Used for bulk stoichiometry calculations. |

| Monoisotopic Mass | 212.9589 Da | Based on ⁷⁹Br isotope. Key for HRMS confirmation. |

| Exact Mass (⁸¹Br) | 214.9569 Da | The M+2 peak in Mass Spectrometry. |

| CAS Registry Number | 1388064-73-0 | Note: Often confused with the 3-bromo isomer (CAS 1186663-46-6). |

Elemental Composition

-

Carbon (C): 44.89%

-

Hydrogen (H): 2.35%

-

Bromine (Br): 37.33%

-

Fluorine (F): 8.88%

-

Nitrogen (N): 6.54%

Mass Spectrometry Isotope Pattern

Due to the presence of a single bromine atom, the mass spectrum exhibits a characteristic 1:1 doublet ratio between the molecular ion (M) and the M+2 isotope.

Figure 1: Theoretical Mass Spectrum Isotope Pattern demonstrating the characteristic bromine doublet.

Part 2: Synthetic Architecture & Expertise

The Regioselectivity Challenge: A common error in the synthesis of this compound is the direct bromination of 5-fluoroindole using N-Bromosuccinimide (NBS). This approach fails. Electrophilic aromatic substitution on the indole ring favors the C3 position due to the high electron density contributed by the nitrogen lone pair, yielding 3-bromo-5-fluoroindole.

The Solution: Directed Lithiation Strategy To access the C2-bromo derivative, one must utilize a Directed ortho-Metalation (DoM) strategy involving N-protection to block the nitrogen and direct the base to the C2 proton.

High-Fidelity Synthesis Protocol

Step 1: N-Protection Protect 5-fluoroindole with a phenylsulfonyl (PhSO₂) or tert-butoxycarbonyl (Boc) group. The sulfonyl group is preferred for its stability during lithiation.

-

Reagents: PhSO₂Cl, NaH, DMF.

Step 2: C2-Lithiation Treat the protected indole with a strong base at low temperature. The electron-withdrawing protecting group acidifies the C2-H, allowing exclusive deprotonation.

-

Reagents: t-BuLi or LDA, THF, -78°C.

-

Mechanism:[1][2][3] Formation of the thermodynamically stable 2-lithioindole species.

Step 3: Electrophilic Quench (Bromination) React the 2-lithio intermediate with an electrophilic bromine source.

-

Reagents: CBr₄ (Carbon tetrabromide) or NBS.

-

Observation: Color change from yellow/orange (lithio species) to clear/pale yellow.

Step 4: Deprotection Remove the protecting group to yield the free N-H indole.

-

Reagents: TBAF (for silyl/Boc) or NaOH/MeOH (for sulfonyl).

Figure 2: Step-by-step synthetic workflow emphasizing the necessity of the protection-lithiation sequence to ensure C2 regioselectivity.

Part 3: Analytical Characterization

Trustworthiness in data reporting requires rigorous validation. The following spectral features distinguish the 2-bromo isomer from the 3-bromo impurity.

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: DMSO-d₆ or CDCl₃.

-

Key Diagnostic Peak (H3):

-

In 2-bromo-5-fluoroindole , the proton at C3 appears as a sharp singlet (or fine doublet due to long-range coupling) typically around δ 6.3 - 6.6 ppm .

-

Contrast: In 3-bromo-5-fluoroindole, the C2 proton appears further downfield (δ 7.2 - 7.5 ppm) and often shows coupling to the NH.

-

-

NH Proton: Broad singlet at δ 11.0 - 12.0 ppm (exchangeable with D₂O).

-

Fluorine Coupling: The protons at C4 and C6 will exhibit characteristic splitting patterns (

) due to the fluorine atom.

Quality Control Parameters

-

Purity: >97% by HPLC (254 nm).

-

Appearance: Off-white to pale yellow/brown solid.

-

Storage: -20°C, under inert atmosphere (Argon/Nitrogen). Light sensitive (bromine-carbon bonds can undergo photolytic cleavage).

Part 4: Applications in Drug Discovery

Why choose this specific scaffold? The this compound moiety is a privileged structure in Kinase Inhibitor design.

-

Metabolic Stability (The Fluorine Effect): The C5 position of the indole ring is a metabolic "soft spot," prone to hydroxylation by Cytochrome P450 enzymes. Substituting hydrogen with Fluorine at C5 blocks this metabolic pathway without significantly altering the steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

-

Synthetic Versatility (The Bromine Handle): The C2-Bromine is an excellent leaving group for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to attach aryl, heteroaryl, or amine groups at the C2 position, extending the molecule into specific hydrophobic pockets of a target protein.

Figure 3: Structure-Activity Relationship (SAR) logic detailing the strategic value of the F and Br substituents.

References

-

BLD Pharm. (2025). Product Analysis: this compound (CAS 1388064-73-0).[4] Retrieved from

-

He, Y., et al. (2018). "A Practical Synthesis of 2-Substituted 5-Bromoindoles." Heterocycles, 96(6).[5] (Demonstrates the N-tosyl lithiation strategy for 2-functionalization). Retrieved from

-

PubChem. (2025). Compound Summary: 5-Fluoroindole and Brominated Derivatives. National Library of Medicine. Retrieved from

-

BenchChem. (2025).[6] Regioselective Bromination Protocols for Indoles. (Confirming C3 selectivity of direct NBS bromination). Retrieved from

Sources

- 1. vc.bridgew.edu [vc.bridgew.edu]

- 2. communities.springernature.com [communities.springernature.com]

- 3. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]

- 4. 2891590-20-6,4-(2-Hydroxy-2-propyl)pyridazin-3(2H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

CAS number lookup for 2-bromo-5-fluoro-1H-indole

The following technical guide is structured to serve as a definitive reference for 2-bromo-5-fluoro-1H-indole . It moves beyond a simple database lookup to address the critical challenges of chemical verification, synthesis, and application in medicinal chemistry.

Identity Verification, Synthetic Pathways, and Medicinal Utility

Chemical Identity & The "Lookup" Challenge

In the field of drug discovery, a CAS number is not merely a catalog index; it is the primary key for structural integrity. For halogenated indoles, regioisomerism is a critical failure point . Vendors often mislabel 3-bromo isomers as 2-bromo isomers due to the thermodynamic preference for C3-bromination during standard synthesis.

Core Identifiers

| Attribute | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 1388064-73-0 |

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.04 g/mol |

| SMILES | FC1=CC2=C(NC(Br)=C2)C=C1 |

| Key Isomer Risk | Do not confuse with 3-bromo-5-fluoroindole (CAS 1000343-23-8) or 6-bromo-5-fluoroindole (CAS 259860-08-7).[1][2] |

Physical & Calculated Properties (Drug Design)

Note: Experimental melting points for this specific regioisomer are rare in open literature and often vendor-dependent. Values below are calculated consensus estimates for drug design parameters.

| Property | Value | Relevance |

| Predicted LogP | ~3.1 | Lipophilicity indicates good membrane permeability but potential solubility issues. |

| TPSA | 15.79 Ų | Low polar surface area suggests high blood-brain barrier (BBB) penetration potential. |

| H-Bond Donors | 1 | The N-H moiety is a key interaction point for kinase hinge binding. |

| Melting Point (Est.) | 85–95 °C | Solid at room temperature; requires storage at -20°C under inert gas (light sensitive). |

Synthesis: The "Make vs. Buy" Decision

While commercial sources exist, they are often "make-on-demand" with lead times of 4–6 weeks. For rapid SAR (Structure-Activity Relationship) cycles, in-house synthesis is recommended to ensure regiochemical purity.

Why Standard Bromination Fails

Direct treatment of 5-fluoroindole with NBS (N-bromosuccinimide) predominantly yields the 3-bromo product due to the high electron density at C3. To exclusively target C2, a Lithiation-Trapping Strategy is required.

Validated Synthetic Protocol (C2-Regiospecific)

This protocol utilizes the acidity of the C2-proton in N-protected indoles to direct the halogenation.

Step 1: N-Protection

-

Reagents: 5-Fluoroindole, Benzenesulfonyl chloride (PhSO₂Cl), NaOH, TBAF (cat).

-

Logic: The N-H proton must be masked to prevent deprotonation and to increase the acidity of the C2 proton via the electron-withdrawing sulfonyl group.

-

Outcome: 1-(Benzenesulfonyl)-5-fluoroindole.

Step 2: C2-Lithiation & Bromine Trapping

-

Reagents: LDA (Lithium diisopropylamide), THF, CBr₄ (Carbon tetrabromide) or NBS.

-

Conditions: -78°C (Cryogenic).

-

Mechanism: LDA selectively removes the C2 proton (now the most acidic site). The resulting lithiated species attacks the electrophilic bromine source.

-

Critical Note: Maintain strict anhydrous conditions. Moisture will quench the lithiated intermediate back to the starting material.

Step 3: Deprotection

-

Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF or NaOH/MeOH.

-

Logic: Mild removal of the sulfonyl group to restore the free N-H indole.

-

Final Product: this compound.

Visualization: Synthetic Logic & Application Flow

The following diagram illustrates the divergence between "Classic" (incorrect) and "Directed" (correct) synthesis, and the downstream utility of the molecule.

Caption: Comparative synthetic pathways highlighting the necessity of the lithiation-trapping strategy to avoid the 3-bromo isomer, leading to downstream medicinal chemistry applications.

Medicinal Chemistry Applications

The This compound scaffold is a "privileged structure" in kinase inhibitor design.

The Fluorine Effect

The 5-fluoro substitution is strategic. It blocks metabolic oxidation at the electron-rich C5 position (a common metabolic soft spot in indoles), thereby extending the in vivo half-life (t1/2) of the final drug candidate without significantly altering steric bulk.

C2-Reactivity (Suzuki-Miyaura Coupling)

The C2-bromide is an excellent handle for Palladium-catalyzed cross-coupling.

-

Protocol: Target Indole (1.0 eq) + Aryl Boronic Acid (1.2 eq) + Pd(dppf)Cl₂ (5 mol%) + K₂CO₃ (3.0 eq).

-

Solvent: Dioxane/Water (4:1), 90°C.

-

Outcome: 2-Aryl-5-fluoroindoles.

-

Significance: This creates "bent" heteroaromatic systems often found in inhibitors of VEGFR and PDGFR kinases.

Quality Control & Handling

When sourcing or synthesizing this compound, the following QC checks are mandatory to ensure data integrity.

-

H-NMR Verification:

-

Look for the absence of the C2 proton signal (typically a doublet around ~7.2 ppm in the parent indole).

-

Confirm the presence of the C3 proton (often a singlet or fine doublet around 6.5–6.8 ppm).

-

If you see a signal at C2 but not C3, you have the wrong isomer (3-bromo).

-

-

Storage:

-

Halo-indoles are sensitive to light and oxidation.

-

Requirement: Store in amber vials, under Argon, at -20°C.

-

Shelf-life: ~6 months before re-purification is required (look for pink/brown discoloration indicating decomposition).

-

References

- Synthetic Methodology (General Indole Lithiation): Gribble, G. W. (2000). Lithiation of Indoles. In Heterocyclic Scaffolds I (pp. 1-25). Springer.

-

Fluorine in MedChem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Reaction Safety: National Center for Biotechnology Information. (2026). PubChem Compound Summary for Indole Derivatives. [Link]

Sources

Solubility Profile of 2-Bromo-5-Fluoro-1H-Indole: A Technical Guide

This guide details the solubility profile, solvent selection strategies, and handling protocols for 2-bromo-5-fluoro-1H-indole (CAS 1388064-73-0).[1][2] It is designed for medicinal chemists and process engineers requiring precise control over reaction media and purification workflows.

Executive Summary & Physicochemical Profile

This compound is a bifunctionalized indole scaffold widely used as a pharmacophore building block.[1][2] Its solubility is governed by the competition between the lipophilic halogen substituents (Br, F) and the hydrogen-bond donating capability of the indole N-H moiety.

-

Primary Application: Palladium-catalyzed cross-couplings (Suzuki, Buchwald) and C-2 metallation.[1][2]

-

Solubility Challenge: The C-2 bromine atom significantly increases lipophilicity (LogP) compared to the parent indole, reducing aqueous solubility to negligible levels while enhancing solubility in non-polar organic solvents.[1]

-

Critical Handling Note: 2-Haloindoles are prone to oxidative degradation and acid-catalyzed dimerization.[1][2] Solvents must be degassed and acid-free .[1][2]

Physicochemical Data

| Property | Value | Implication for Solubility |

| Molecular Weight | 214.03 g/mol | Moderate molecular size; kinetics of dissolution are fast.[1][2] |

| CAS Number | 1388064-73-0 | Unique identifier for sourcing and safety checks.[1][2] |

| Predicted LogP | ~3.2 – 3.5 | Highly lipophilic; partitions strongly into organic phases.[2] |

| H-Bond Donors | 1 (Indole N-H) | Soluble in H-bond accepting solvents (DMSO, DMF, THF).[1][2] |

| H-Bond Acceptors | 1 (Fluorine) | Weak interaction; minimal impact on aqueous solubility.[1][2] |

Solubility Landscape & Solvent Selection

The following classification guides solvent choice for synthesis, extraction, and purification.

Class A: High Solubility Solvents (>100 mg/mL)

Best for: Stock solutions, reaction media (nucleophilic substitutions).[1]

-

DMSO (Dimethyl Sulfoxide): The gold standard for biological assays and stock solutions.

-

DMF (Dimethylformamide): Preferred for high-temperature reactions (>80°C) where the indole must remain in solution.[1][2]

-

DMAc (Dimethylacetamide): Alternative to DMF, often used in process chemistry to avoid decomposition.

Technical Insight: The high dielectric constants of these solvents stabilize the transition states in Pd-catalyzed couplings, making them ideal for Suzuki-Miyaura reactions involving this indole.[1][2]

Class B: Moderate Solubility Solvents (20–100 mg/mL)

Best for: Synthetic reactions (anhydrous), liquid-liquid extraction.[1][2]

-

THF (Tetrahydrofuran): Critical for Metallation. If performing Lithium-Halogen exchange at C-2, anhydrous THF is the mandatory solvent.[1][2]

-

DCM (Dichloromethane): Excellent for work-up and extraction.[1][2] High solubility allows for efficient partitioning from aqueous quench layers.[2]

-

Ethyl Acetate: Standard solvent for silica gel chromatography and extraction.[2]

Class C: Temperature-Dependent Solubility

Best for: Recrystallization and Purification.[1][2]

-

Ethanol / Methanol: Poor solubility at room temperature (RT), high solubility at boiling point.[2]

-

Protocol: Use Ethanol/Water (9:1) for recrystallization.[2] Dissolve at reflux, cool slowly to 4°C.

-

-

Toluene: Moderate solubility at RT; excellent for azeotropic drying and Buchwald-Hartwig couplings.[1][2]

Class D: Anti-Solvents (Insoluble)

Best for: Precipitation and crashing out products.[1]

-

Water: Completely insoluble.[2] Used to quench reactions and precipitate the indole from DMSO/DMF solutions.

-

Hexanes / Pentane: Very low solubility.[2] Used to wash crystalline filter cakes to remove non-polar impurities.

Solvent Decision Logic (Visualization)

The following decision tree illustrates the logical flow for selecting the appropriate solvent based on the experimental stage.

Figure 1: Solvent Selection Decision Tree for this compound workflows.

Experimental Protocols

Protocol A: Determination of Saturation Solubility

Use this protocol to validate solubility for a specific batch or new solvent system.

-

Preparation: Weigh 10 mg of this compound into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments using a micropipette.

-

Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if solid persists.

-

Observation: Record the volume (

) required for complete dissolution (clear solution, no particulates). -

Calculation:

[1]

Protocol B: Solvent Switching (Reaction to Work-up)

Critical for avoiding "oiling out" during synthesis.[1][2]

-

Reaction Completion: If reaction is in DMF or DMSO , do not evaporate directly (high boiling point).

-

Dilution: Dilute the reaction mixture with 10 volumes of Ethyl Acetate or DCM.

-

Wash: Wash the organic layer 3x with Water or 5% LiCl solution (removes DMF/DMSO).

-

Drying: Dry organic layer over

.[2][3] -

Concentration: Evaporate solvent under reduced pressure (

) to obtain the crude solid.

Thermodynamic & Kinetic Considerations

Dissolution Kinetics

-

Rate Limiting Step: The crystal lattice energy of the indole core is significant. Dissolution in alcohols (MeOH, EtOH) is endothermic and kinetically slow at room temperature.

-

Recommendation: Always apply gentle heat (40–50°C) or sonication to accelerate dissolution in Class B/C solvents.

Stability in Solution

-

Acid Sensitivity: In protic solvents (MeOH/EtOH), avoid traces of acid (HCl, HBr), which can catalyze polymerization at the C-3 position.[1][2]

-

Oxidation: Solutions in THF or Dioxane should be used immediately or stored under Nitrogen/Argon. 2-Bromoindoles can undergo oxidative debromination or dimerization upon prolonged exposure to air and light.[1][2]

Safety & Handling

-

Storage: Store solid at -20°C under inert gas.

-

Solvent Safety:

-

DMSO: Penetrates skin easily; carries the dissolved indole into the bloodstream. Wear nitrile gloves (double-gloving recommended).

-

DCM: Volatile and potential carcinogen.[2] Handle in a fume hood.

-

References

-

Chemical Identity & Properties

-

Synthetic Methodology & Solvent Effects

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. (General reference for Suzuki/Buchwald coupling solvent systems).

-

Ishikura, M., et al. (2015).[1] Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling.[1][2] (Discusses solvent effects on halo-indole reactivity).

-

General Solubility Protocols

-

Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for recrystallization and solvent selection).

-

Sources

- 1. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. 7-bromo-5-fluoro-1H-indole | C8H5BrFN | CID 3852879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 1388064-73-0|this compound|BLD Pharm [bldpharm.com]

- 6. 1388064-73-0|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Safety and Handling Guide for 2-bromo-5-fluoro-1H-indole

Abstract: This technical guide provides a detailed safety and handling protocol for 2-bromo-5-fluoro-1H-indole, a key intermediate in contemporary drug discovery and organic synthesis. In the absence of a formally issued Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally analogous brominated and fluorinated indole derivatives to establish a robust framework for its safe utilization. This guide is intended for researchers, chemists, and laboratory professionals engaged in the use of this compound, offering in-depth insights into its potential hazards, requisite personal protective equipment, emergency procedures, and proper disposal methods. Our approach is grounded in the principles of chemical reactivity, toxicological precedent, and established laboratory safety standards to ensure a comprehensive understanding of the risks and mitigation strategies associated with this compound.

Introduction: The Chemical Profile of this compound

This compound is a halogenated indole derivative with significant potential in medicinal chemistry and materials science. The presence of both bromine and fluorine atoms on the indole scaffold imparts unique electronic properties that are of interest in the design of novel bioactive molecules. However, these same structural features necessitate a thorough understanding of its potential reactivity and toxicity. This guide serves to bridge the informational gap by providing a scientifically-grounded safety assessment.

The indole ring system is a "privileged structure" in drug discovery, and its halogenated derivatives are crucial for modulating pharmacokinetic and pharmacodynamic properties. The introduction of bromine and fluorine can influence metabolic stability, binding affinity, and membrane permeability. Consequently, the safe handling of such intermediates is paramount to the success and safety of research and development endeavors.

Hazard Identification and Classification: A Synthesized Approach

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from structurally similar compounds, a presumptive hazard classification for this compound has been developed.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1][2] |

Signal Word: Warning

Pictograms:

Summary of Potential Health Effects

-

Inhalation: May cause respiratory tract irritation, with symptoms such as coughing and shortness of breath. Harmful if inhaled in significant quantities.[3]

-

Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain. Prolonged or repeated contact can lead to dermatitis. Harmful if absorbed through the skin.[4]

-

Eye Contact: Causes serious eye irritation, including redness, pain, and watering. Direct contact may cause damage to the cornea.[5]

-

Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation, nausea, and vomiting.[6]

First-Aid Measures: Immediate Response Protocols

Rapid and appropriate first aid is crucial in mitigating the effects of accidental exposure. The following protocols are recommended:

dot

Caption: First-Aid Response Workflow.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek prompt medical attention.[3]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Fire-Fighting Measures and Flammability

Halogenated organic compounds exhibit variable flammability. While increased halogenation can reduce flammability, appropriate precautions are still necessary.[7][8]

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[9]

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[3][4]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4]

Handling and Storage: Engineering Controls and Personal Protection

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

-

An eyewash station and safety shower should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing exposure.

dot

Caption: Recommended Personal Protective Equipment.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing should be worn.[11]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves before use.[11]

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[10]

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[12]

-

Do not breathe dust or vapors.[12]

-

Wash hands thoroughly after handling.[12]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

Protect from light and moisture.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 5.2.[5]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[5]

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, dike the area and collect the material for disposal.[5][12]

Stability and Reactivity

-

Reactivity: Generally stable under recommended storage conditions.[4]

-

Chemical Stability: Stable under normal temperatures and pressures.[9]

-

Conditions to Avoid: Exposure to heat, light, and moisture.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[3][4]

Toxicological Information: Insights from Analogs

While no specific toxicological data exists for this compound, studies on related brominated and fluorinated indoles provide valuable insights. Brominated indoles have been investigated for their ecotoxicological effects and potential as chemopreventive agents.[13][14] Some studies have shown that certain brominated indoles exhibit low to moderate toxicity in aquatic organisms.[13][15] The introduction of fluorine can significantly alter the metabolic pathways and potential toxicity of a molecule, sometimes leading to the formation of toxic metabolites.[16][17]

Ecological Information

The environmental impact of this compound has not been fully evaluated. However, halogenated organic compounds can be persistent in the environment and may have long-lasting effects on aquatic life.[18] Therefore, it is crucial to prevent its release into the environment.

Disposal Considerations

-

Dispose of this chemical in accordance with all applicable federal, state, and local regulations.

-

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[4]

-

Do not dispose of it with household waste or allow it to reach the sewage system.

Transport Information

This material is not expected to be regulated as a hazardous material for transportation. However, it is advisable to consult the latest regulations before shipping.

Regulatory Information

This compound may be subject to various national and international chemical regulations. Users should ensure compliance with all relevant guidelines.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and ensure a safe working environment. This synthesized safety information, derived from structurally related compounds, provides a strong foundation for the responsible use of this important synthetic building block.

References

- Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles.

-

Brominated indoles and phenols in marine sediment and water extracts from the north and baltic seas-concentrations and effects. National Center for Biotechnology Information.[13][15]

- Simultaneous Assessment of the Efficacy and Toxicity of Marine Mollusc-Derived Brominated Indoles in an In Vivo Model for Early Stage Colon Cancer.

-

SAFETY DATA SHEET - 2-Bromo-5-fluorobenzotrifluoride. Thermo Fisher Scientific.[4]

- Appendix I - Hazards Of Functional Groups. Princeton University.

- SAFETY DATA SHEET - 2-Bromo-5-fluorocinnamic acid. Thermo Fisher Scientific.

- Halogenated Organic Compounds. CAMEO Chemicals - NOAA.

-

SAFETY DATA SHEET - 5-Bromo-2-fluoropyridine. Thermo Fisher Scientific.[9]

-

SAFETY DATA SHEET - 5-Fluoro-1H-indole. Thermo Fisher Scientific.[3]

- Personal Protective Equipment. US EPA.

-

Personal Protective Equipment Selection Guide. University of California, Los Angeles.[19]

-

PSFC Halogenated Solvents. Massachusetts Institute of Technology.

-

The importance of Personal Protective Equipment in the handling of chemicals. Healthy Bean.[10][11]

-

5-Bromo-1H-indole-2-carboxylic acid. Apollo Scientific.[12]

-

7-bromo-5-fluoro-1H-indole Safety and Hazards. PubChem.[1]

-

5-bromo-6-fluoro-1H-indole SDS. ECHEMI.[2]

-

SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene. Sdfine.[6]

-

Halogenated compounds. ChemSec.[18]

Sources

- 1. 7-bromo-5-fluoro-1H-indole | C8H5BrFN | CID 3852879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 8. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. fishersci.com [fishersci.com]

- 10. falseguridad.com [falseguridad.com]

- 11. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. Brominated indoles and phenols in marine sediment and water extracts from the north and baltic seas-concentrations and effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous Assessment of the Efficacy and Toxicity of Marine Mollusc-Derived Brominated Indoles in an In Vivo Model for Early Stage Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sinlist.chemsec.org [sinlist.chemsec.org]

- 19. research.arizona.edu [research.arizona.edu]

Technical Whitepaper: Strategic Sourcing and Handling of 2-Bromo-5-fluoro-1H-indole

This guide is structured as a high-level technical whitepaper designed for decision-makers in medicinal chemistry and procurement. It prioritizes the "Make vs. Buy" decision matrix, critical stability data, and rigorous quality control protocols required for this specific, labile intermediate.

CAS: 1388064-73-0 (Primary) | Molecular Formula: C₈H₅BrFN | MW: 214.04 g/mol

Executive Summary: The "Privileged Scaffold" Challenge

In modern drug discovery, the indole core is a privileged structure, particularly for kinase inhibitors where it mimics the purine ring of ATP. While 5-substituted indoles are common, 2-bromo-5-fluoro-1H-indole represents a more challenging but highly valuable intermediate. The C2-bromide serves as a critical handle for Suzuki-Miyaura cross-couplings to install heteroaryl systems, essential for optimizing potency and selectivity profiles (e.g., in EGFR or BRAF inhibitors).

Critical Advisory: Unlike its 3-bromo or 5-bromo isomers, the 2-bromoindole moiety is inherently less stable due to the electron-rich nature of the pyrrole ring, which promotes oxidative oligomerization and debromination. Commercial availability is often restricted to "Cold Chain" logistics, and purity claims must be rigorously validated upon receipt.

Supply Chain Landscape & Commercial Availability

Global Supplier Tiering

Availability is currently categorized as Tier 2 (Specialized/Lead-Time Dependent) . Unlike commodity reagents (e.g., 5-fluoroindole), this compound is rarely held in bulk ambient stock due to stability concerns.

| Supplier Tier | Representative Vendors | Stock Status | Lead Time | Purity Guarantee |

| Tier 1 (Stock) | BLD Pharm, AChemBlock | Low (Gram scale) | 1-2 Weeks | >97% (HPLC) |

| Tier 2 (Custom) | Enamine, WuXi AppTec | Make-on-Demand | 4-6 Weeks | >98% (Custom) |

| Tier 3 (Aggregators) | MolPort, eMolecules | Variable | Variable | Vendor-dependent |

Procurement Decision Matrix

Use the following logic to determine whether to source externally or synthesize internally.

Figure 1: Procurement Decision Tree. For quantities >10g, internal synthesis via the gem-dibromovinyl route (Method B) is recommended to ensure freshness and reduce degradation risks during transport.

Technical Specifications & Stability Protocols

Stability Profile

The C2-position of indole is electron-rich. Introduction of a bromine atom creates a push-pull system that is susceptible to:

-

Protodebromination: Occurs in the presence of trace acids or moisture.

-

Oxidative Dimerization: Formation of 2,2'-biindoles upon exposure to air/light.

-

Hydrolysis: Conversion to oxindole derivatives (rare but possible in aqueous media).

Storage Protocol:

-

Temperature: -20°C (Strict).

-

Atmosphere: Argon or Nitrogen glovebox is preferred.

-

Container: Amber glass with Teflon-lined cap, parafilmed.

Synthesis Routes (For "Make" Decisions)

If commercial stock is degraded or unavailable, the gem-dibromovinyl cyclization is the superior modern route compared to classical lithiation.

-

Route A: Classical Lithiation (Not Recommended for Scale)

-

Route B: gem-Dibromovinyl Cyclization (Recommended)

Quality Assurance & Validation (The "Self-Validating" System)

Upon receipt or synthesis, the compound must undergo a "Gatekeeper" QC check. Relying solely on a vendor COA is insufficient for this labile class.

Critical Impurity Analysis

| Impurity Type | Origin | Detection Method | Acceptance Limit |

| 5-Fluoroindole | Protodebromination (Storage/Synthesis) | HPLC (RT shift) / 1H-NMR | < 1.0% |

| 3-Bromo-5-fluoroindole | Regioisomer (Synthesis defect) | 1H-NMR (Distinct C2-H signal) | < 0.5% |

| 2,2'-Biindole | Oxidative Dimerization | LC-MS (Dimer Mass) | < 0.5% |

Analytical Workflow

The following workflow utilizes 1H-NMR as the primary definitive tool, as HPLC retention times between regioisomers (2-Br vs 3-Br) can be close.

Figure 2: Quality Control Logic Flow. The absence of the C2-proton signal in NMR is the definitive confirmation of the 2-bromo substitution pattern.

Experimental Protocol: Rapid Purity Check

-

Solvent: Dissolve 5 mg in 0.6 mL DMSO-d6 (CDCl₃ can be acidic and induce decomposition).

-

Key Signals:

-

Target (2-Br): Look for C3-H signal (typically a singlet or fine doublet if F-coupling exists) around 6.4 - 6.6 ppm .

-

Impurity (Des-Br): Look for C2-H/C3-H coupling (two distinct signals).

-

Impurity (3-Br): Look for C2-H signal (downfield, ~7.2 - 7.5 ppm).

-

-

Action: If purity <95%, purify immediately via flash chromatography (Neutral Alumina, Hexane/EtOAc) and use within 24 hours. Do not use Silica Gel if possible, as its acidity can degrade the product.

References

-

Luo, Y., et al. (2018). A Practical Synthesis of 2-Substituted 5-Bromoindoles. Heterocycles. Retrieved from [Link]

-

RSC Advances. (2013). The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization. Retrieved from [Link]

-

Boice, G. N., et al. (2022).[5] Diindolylamine Preparation and Stability Investigations. ACS Omega.[5] Retrieved from [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. goldbio.com [goldbio.com]

- 3. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Evolve's guide to storing lab chemicals safely [evolveltd.eu]

- 7. tsijournals.com [tsijournals.com]

- 8. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-fluoro-1H-indoles

Introduction: The Strategic Importance of 2-Aryl-5-fluoro-1H-indoles

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmaceuticals.[1] The introduction of a fluorine atom at the 5-position often enhances metabolic stability and modulates the electronic properties of the molecule, making the 5-fluoro-1H-indole core a highly sought-after motif in drug discovery programs. Functionalization at the C-2 position provides a key vector for diversification, allowing for the exploration of structure-activity relationships (SAR).

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, a distinction recognized by the 2010 Nobel Prize in Chemistry awarded to its pioneers.[2][3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of boronic acids make it an indispensable tool for synthetic chemists.[1][4][5]

This guide provides a comprehensive overview, field-proven protocols, and troubleshooting advice for the successful Suzuki-Miyaura coupling of 2-bromo-5-fluoro-1H-indole with various (hetero)aryl boronic acids and their derivatives.

Reaction Principle: Unpacking the Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide.[1][3] The catalytic cycle is a well-orchestrated sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]

-

Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-bromine bond of the this compound. This step oxidizes the palladium center from Pd(0) to Pd(II).[2][7] The reactivity of the halide is a key factor, with the general trend being I > Br > OTf >> Cl.[4]

-

Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[6][8] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its organic group to the Pd(II) complex, displacing the halide.[7][9][10]

-

Reductive Elimination : In the final step, the two organic groups on the palladium center—the indole and the newly transferred aryl group—are coupled, forming the desired C-C bond and the 2-aryl-5-fluoro-1H-indole product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3][6]

Optimizing the Reaction: A Guide to Key Parameters

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components. For a substrate like this compound, understanding the interplay between these factors is critical.

Data Presentation: Comparative Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of bromoindoles and related heteroaryl bromides, providing a starting point for optimization. Yields are highly dependent on the specific coupling partners and reaction scale.

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |

| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ (2) | DME | 80 °C / 2h | 95 | [11] |

| 5-Bromoindole | Phenylboronic acid | Pd(OAc)₂ (0.5) | SPhos | K₂CO₃ (3) | H₂O:MeCN | 37 °C / 18h | High | [1] |

| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ (2M aq.) | Dioxane | 80 °C / 3-5h | 92 | [12] |

| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ (10) | dppf | Na₃PO₄ (3) | Dioxane | 100 °C | 89 | [13] |

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2) | PPh₃ | K₃PO₄ (1.5) | Toluene | 100 °C | 95 | [5] |

| 5-Bromo-3H-indole | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2) | Toluene/H₂O | Reflux | Good | [14] |

Causality Behind Experimental Choices

-

Catalyst & Ligand System :

-

Palladium Source : Pd(II) precatalysts like Pd(OAc)₂ and Pd(dppf)Cl₂ are often preferred for their air stability.[15] They are reduced in situ to the active Pd(0) species. Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃ can also be used directly.[8][16]

-

Ligands : The ligand stabilizes the palladium center and modulates its reactivity.[2] For heteroaryl halides, which can be challenging substrates, electron-rich and bulky phosphine ligands (e.g., SPhos, Buchwald ligands) or N-heterocyclic carbenes (NHCs) often promote the critical oxidative addition step and prevent catalyst decomposition.[8][17] Standard ligands like PPh₃ or dppf are also widely effective.[17][18]

-

-

Base Selection :

-

The base's primary role is to activate the boronic acid.[5][9]

-

Inorganic bases are most common. Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) are widely used, often in aqueous solutions.[5][17] Phosphates (K₃PO₄) are typically stronger and can be effective in anhydrous conditions or for less reactive substrates.[5][19] The choice of base can significantly impact yield and reaction rate.[5]

-

-

Solvent System :

-

A range of organic solvents can be employed, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[2][7][16]

-

Often, the reaction is performed in a biphasic mixture with water (e.g., dioxane/H₂O, toluene/H₂O).[7][17] This facilitates the dissolution of the inorganic base and can accelerate the reaction.

-

Anhydrous conditions may be necessary if substrates contain base-sensitive functional groups.[20]

-

-

Boron Source :

-

While boronic acids are standard, they can be susceptible to protodeboronation (replacement of the boron group with hydrogen), especially with electron-rich or heteroaryl systems.[21]

-

For challenging substrates, more stable boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates are excellent alternatives.[7][16][21] They slowly release the boronic acid under the reaction conditions, minimizing side reactions.[21]

-

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)

-

Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Condenser and inert gas line (Argon or Nitrogen)

-

Standard work-up and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. youtube.com [youtube.com]

- 4. Lab Reporter [fishersci.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles [mdpi.com]

- 15. pure.hw.ac.uk [pure.hw.ac.uk]

- 16. Lab Reporter [fishersci.se]

- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. reddit.com [reddit.com]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Application Notes: Buchwald-Hartwig Amination Protocols for 2-Bromo-5-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation in Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials.[1] The ability to forge carbon-nitrogen (C-N) bonds at specific positions on the indole ring is a cornerstone of modern synthetic strategy, enabling the exploration of vast chemical space and the fine-tuning of molecular properties. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a premier method for this transformation due to its broad substrate scope, functional group tolerance, and generally high yields.[2][3]

This application note provides a detailed guide for the Buchwald-Hartwig amination of 2-bromo-5-fluoro-1H-indole, a substrate of particular interest due to the combined electronic effects of the fluorine substituent and the position of the bromine at the electron-deficient C2 position. We will explore protocols for both direct amination of the N-H free indole and the amination of an N-protected analogue, providing a rationale for experimental design and troubleshooting.

Understanding the Substrate: this compound

The reactivity of this compound in Buchwald-Hartwig amination is governed by several factors:

-

The C2 Position: The C2 position of the indole ring is inherently more electron-deficient than other positions, which can influence the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst.

-

The Fluorine Substituent: The electron-withdrawing nature of the fluorine atom at the C5 position further deactivates the aromatic ring, potentially making oxidative addition more challenging compared to non-fluorinated analogues.

-

The N-H Proton: The acidic proton on the indole nitrogen can complicate the reaction in several ways. It can react with the strong bases typically employed, leading to multiple reactive species in solution. Furthermore, the resulting indolide anion can act as a ligand for the palladium center, potentially leading to catalyst inhibition or undesired side reactions.

Due to these considerations, two primary strategies will be discussed: direct amination of the N-H free indole and a two-step approach involving N-protection followed by amination and deprotection.

Core Principles of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a sequence of elementary steps. A general understanding of this mechanism is crucial for rational protocol design and optimization.

.dot digraph "Buchwald-Hartwig Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="L-Pd(0)\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine Coordination", fillcolor="#FBBC05", fontcolor="#202124"]; Amido [label="Palladium Amido\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-NR¹R²\n(Product)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; CatalystRegen [label="L-Pd(0)\n(Regenerated)", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> AmineCoord [label="+ HNR¹R²"]; AmineCoord -> Amido [label="+ Base\n- Base-H⁺-X⁻"]; Amido -> Product [label="Reductive\nElimination"]; Product -> CatalystRegen [style=invis]; Amido -> Pd0 [label=" "];

// Invisible nodes and edges for layout {rank=same; Pd0; Product;} } .dot Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes the amine proton to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[1]

The choice of ligand, base, and solvent is critical to facilitate each of these steps efficiently and prevent side reactions.

Protocol 1: Direct Amination of this compound

Direct amination of the unprotected indole is atom-economical but can be challenging. Success often relies on carefully selected conditions to mitigate the issues arising from the free N-H group. For NH-heterocyclic compounds like indoles, specific ligands have been developed to promote efficient coupling. For instance, DavePhos has been cited as a suitable ligand for the amination of indoles.[3]

Recommended Catalyst System and Conditions

| Component | Recommendation | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ can be used and is reduced in situ. |

| Ligand | DavePhos or tBuXPhos | These bulky, electron-rich biarylphosphine ligands are known to be effective for the amination of heteroaryl halides, including indoles.[3] |

| Base | K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate) | Milder inorganic bases are often preferred for N-H containing substrates to minimize side reactions. |

| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents with good solubility for the reactants and catalyst system. |

| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |

Step-by-Step Experimental Protocol (Exemplified with Aniline)

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and DavePhos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Under the inert atmosphere, add K₃PO₄ (2.0 mmol, 2.0 equiv). Then, add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 1.2 equiv).

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-phenyl-5-fluoro-1H-indol-2-amine.

Protocol 2: Amination of N-Protected this compound

N-protection is a robust strategy to prevent complications from the acidic N-H proton. A variety of protecting groups can be employed, with the choice depending on the stability towards the subsequent amination conditions and the ease of removal. A commonly used protecting group for indoles is the tosyl (Ts) group.

Workflow for the N-Protected Strategy

.dot digraph "N-Protected Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="this compound"]; Protection [label="N-Protection\n(e.g., TsCl, Base)"]; ProtectedIndole [label="N-Protected-2-bromo-\n5-fluoro-indole"]; Amination [label="Buchwald-Hartwig\nAmination"]; ProtectedProduct [label="N-Protected-2-amino-\n5-fluoro-indole"]; Deprotection [label="Deprotection"]; FinalProduct [label="2-Amino-5-fluoro-1H-indole\nDerivative"];

// Edges Start -> Protection; Protection -> ProtectedIndole; ProtectedIndole -> Amination; Amination -> ProtectedProduct; ProtectedProduct -> Deprotection; Deprotection -> FinalProduct; } .dot Caption: Workflow for the Buchwald-Hartwig amination of this compound via an N-protected intermediate.

Step 2a: N-Tosylation of this compound

-

Dissolution: Dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF) (10 mL) in a round-bottom flask under an inert atmosphere.

-

Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv) portion-wise. Stir at 0 °C for 30 minutes.

-

Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.1 mmol, 1.1 equiv) in one portion.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield N-tosyl-2-bromo-5-fluoro-1H-indole.

Step 2b: Buchwald-Hartwig Amination of the N-Tosyl Protected Indole

With the N-H position blocked, a wider range of strong bases can be employed, often leading to faster reaction times and higher yields.

| Component | Recommendation | Rationale |

| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Both are effective and commonly used. |

| Ligand | XPhos or SPhos | These are highly active, bulky biarylphosphine ligands suitable for a broad range of aryl halides. |

| Base | NaOtBu (Sodium tert-butoxide) or LHMDS (Lithium bis(trimethylsilyl)amide) | Strong bases are well-tolerated with the N-protected substrate and promote rapid reaction rates. |

| Solvent | Toluene or 1,4-Dioxane | Standard solvents for Buchwald-Hartwig aminations. |

| Temperature | 80-110 °C | Typical temperature range for these couplings. |

Step-by-Step Experimental Protocol (Exemplified with a Primary Alkylamine)

-

Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with N-tosyl-2-bromo-5-fluoro-1H-indole (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

-

Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by the primary alkylamine (e.g., n-butylamine, 1.2 mmol, 1.2 equiv).

-

Reaction and Monitoring: Seal the tube and heat in an oil bath at 90 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to obtain the N-tosyl protected 2-aminoindole derivative.

Step 2c: Deprotection of the N-Tosyl Group

The final step is the removal of the tosyl group to yield the free N-H indole.

-

Reaction Setup: Dissolve the N-tosyl protected 2-aminoindole derivative (1.0 mmol) in methanol (10 mL).

-

Base Addition: Add potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv) and water (2 mL).

-

Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Cool the reaction, remove the methanol under reduced pressure, and extract the aqueous residue with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography to yield the final 2-amino-5-fluoro-1H-indole derivative.

Data Summary and Comparison of Protocols

| Parameter | Protocol 1 (Direct Amination) | Protocol 2 (N-Protected) |

| Number of Steps | 1 | 3 (Protection, Amination, Deprotection) |

| Atom Economy | Higher | Lower |

| Substrate Scope (Amines) | Potentially more limited | Broader, including less reactive amines |

| Base Compatibility | Requires milder bases (e.g., K₃PO₄) | Tolerates strong bases (e.g., NaOtBu) |

| Potential Side Reactions | N-arylation, dehalogenation, catalyst inhibition | Fewer side reactions during amination |

| Overall Yield | Variable, may require extensive optimization | Generally more robust and higher yielding |

| Ideal for | Rapid synthesis, initial screening | Complex targets, ensuring high yield and purity |

Troubleshooting and Key Considerations

-

Low or No Conversion:

-

Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

-

Increase catalyst or ligand loading.

-

Screen different ligands; for electron-deficient substrates, more electron-rich and bulky ligands are often beneficial.

-

Increase the reaction temperature or time.

-

-

Dehalogenation (Hydrodehalogenation): This side reaction can be prevalent with N-H free indoles.

-

Use a milder base.

-

Ensure the amine is not the limiting reagent.

-

Consider a different ligand that promotes reductive elimination over side reactions.

-

-

N-Arylation of the Indole: For the direct amination protocol, competitive arylation at the indole nitrogen can occur.

-

This is often minimized by the use of appropriate ligands and reaction conditions. If it persists, the N-protection strategy is recommended.

-

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful transformation for the synthesis of novel 2-aminoindole derivatives. The choice between a direct amination and an N-protection strategy will depend on the specific goals of the synthesis, including the nature of the amine coupling partner, the desired scale, and the tolerance for process optimization. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully implement this key C-N bond-forming reaction in their synthetic endeavors.

References

- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.

- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-5-Fluoro-1H-Indole with Terminal Alkynes

Introduction: The Strategic Importance of 2-Alkynyl-5-Fluoro-1H-Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its functionalization is a key strategy in the development of novel therapeutic agents. The introduction of a fluorine atom, as in 5-fluoro-1H-indole, can significantly enhance a molecule's pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[2][3] The carbon-carbon bond-forming Sonogashira coupling reaction is a highly efficient method for introducing an alkyne moiety at the 2-position of the indole ring, a modification that opens up a vast chemical space for further derivatization.[4][5]

These 2-alkynyl-5-fluoro-1H-indole derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Sonogashira coupling for the synthesis of these important building blocks.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] It is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst.[7] While the exact mechanism can be complex and subject to reaction conditions, the generally accepted pathway involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7]

The Palladium Cycle:

-

Oxidative Addition: A low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl halide (2-bromo-5-fluoro-1H-indole) to form a palladium(II) intermediate.[4][7]

-

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex. This is often the rate-determining step.[7]

-

Reductive Elimination: The resulting palladium(II) intermediate undergoes reductive elimination to yield the desired 2-alkynyl-5-fluoro-1H-indole product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][8]

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[7]

-

Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide.[8] This activated alkyne species is then ready for transmetalation to the palladium center.

Experimental Design and Reagent Selection: A Rationale

The success of the Sonogashira coupling hinges on the judicious selection of catalysts, ligands, base, and solvent.

-

Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a common and effective precatalyst. The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[4] Other palladium sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be employed.[7]

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. It is essential for the formation of the copper acetylide intermediate, which accelerates the transmetalation step.[4]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose. It deprotonates the terminal alkyne and also neutralizes the hydrogen halide byproduct generated during the reaction.[4]

-

Solvent: Anhydrous and deoxygenated solvents are crucial to prevent the deactivation of the catalyst and unwanted side reactions like the homocoupling of alkynes (Glaser coupling).[4] Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are commonly used solvents for this reaction.[9]

-

Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium(0) catalyst and the copper(I) acetylide.[4]

General Experimental Protocol

The following is a general, step-by-step protocol for the Sonogashira coupling of this compound. Specific quantities and reaction times may need to be optimized for different alkynes.

Sources

- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles [beilstein-journals.org]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling of 2-Bromo-5-fluoro-1H-indole

Welcome to the technical support center for the cross-coupling of 2-bromo-5-fluoro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges and provide in-depth, evidence-based solutions to improve your reaction yields and outcomes.

Introduction: The Challenge of this compound